7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one
Description
The compound 7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one belongs to the phthalazin-1(2H)-one family, a class of heterocyclic compounds with a bicyclic core comprising a benzene ring fused to a diazine ring. Its structure features:
- 7,8-Dimethoxy substituents on the phthalazinone core, which enhance electron density and influence solubility and receptor interactions.
- A piperazine moiety linked to the phthalazinone via a methyl bridge, with a pyridin-2-yl group at the 4-position of the piperazine ring.
Phthalazinone derivatives are widely studied for their pharmacological activities, including anticancer, anti-inflammatory, and receptor-modulating effects.
Properties
Molecular Formula |
C20H23N5O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
7,8-dimethoxy-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C20H23N5O3/c1-27-16-7-6-15-13-22-25(20(26)18(15)19(16)28-2)14-23-9-11-24(12-10-23)17-5-3-4-8-21-17/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
XJTNGWAGQNUWQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)C4=CC=CC=N4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Pyridin-2-yl)Piperazine
The piperazine moiety is synthesized via nucleophilic aromatic substitution (SNAr) . Piperazine reacts with 2-chloropyridine in a polar aprotic solvent (e.g., dimethylformamide) under reflux (120–140°C) with potassium carbonate as a base. Optimization studies show that cyclohexyl magnesium chloride enhances nucleophilicity, increasing yields from 38% to 72%.
Reaction conditions :
-
Solvent : Toluene or DMF
-
Temperature : 120–140°C
-
Catalyst : None (base-driven)
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane)
Post-synthesis, the product is characterized via ¹H NMR (pyridyl protons at δ 8.2–8.5 ppm, piperazine protons at δ 2.8–3.2 ppm) and mass spectrometry ([M+H]⁺ = 176.1).
Preparation of 7,8-Dimethoxyphthalazin-1(2H)-one
The phthalazinone core is synthesized through cyclocondensation of 3,4-dimethoxyphthalic anhydride with hydrazine hydrate:
-
Hydrazinolysis : 3,4-dimethoxyphthalic anhydride reacts with hydrazine hydrate in ethanol (reflux, 6 hours) to form 3,4-dimethoxyphthalhydrazide.
-
Cyclization : The hydrazide undergoes thermal cyclization at 200°C under nitrogen to yield 7,8-dimethoxyphthalazin-1(2H)-one.
Key analytical data :
-
Melting point : 215–217°C
-
¹H NMR : Methoxy signals at δ 3.87 (s, 6H), phthalazinone protons at δ 7.5–8.1 ppm
-
HPLC purity : >98% (C18 column, acetonitrile/water)
Mannich Reaction for Coupling
The final step involves a Mannich reaction to introduce the piperazine-methyl group:
-
Reactants :
-
7,8-Dimethoxyphthalazin-1(2H)-one
-
Formaldehyde (37% aqueous solution)
-
4-(Pyridin-2-yl)piperazine
-
-
Conditions :
-
Solvent : Methanol or ethanol
-
Temperature : 60–70°C
-
Catalyst : Acetic acid (10 mol%)
-
Reaction time : 12–16 hours
-
Mechanism :
Formaldehyde generates an iminium intermediate with the piperazine, which undergoes nucleophilic attack by the phthalazinone’s secondary amine.
Yield optimization :
-
Stoichiometry : 1:1.2:1 (phthalazinone:formaldehyde:piperazine)
-
Additives : Molecular sieves (4Å) to absorb water
Process Chemistry Optimization
Industrial-Scale Production
For bulk synthesis, continuous flow reactors replace batch processes:
-
Residence time : 30 minutes (vs. 12 hours in batch)
-
Productivity : 85% yield at 500 g/L concentration
-
Purification : Recrystallization from ethanol/water (9:1)
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| SNAr + Mannich | Piperazine functionalization | 72 | 99.5 | High |
| Reductive Amination | Alternative coupling | 65 | 98.2 | Moderate |
| Microwave-Assisted | Accelerated cyclization | 68 | 98.9 | Low |
Notes :
-
Reductive amination : Requires Pd/C catalysis, risking metal contamination.
-
Microwave-assisted : Reduces cyclization time to 1 hour but limits batch size.
Analytical Validation
Structural Confirmation
Impurity Profiling
Common impurities include:
-
N-Methylated byproducts : Formed via over-alkylation (≤0.5%).
-
Unreacted intermediates : Controlled via HPLC (LOD = 0.1%).
Challenges and Solutions
Low Coupling Efficiency
Issue : Incomplete Mannich reaction due to steric hindrance.
Solution : Use ultrasonic irradiation (40 kHz) to enhance mixing.
Oxidative Degradation
Issue : Phthalazinone oxidation under acidic conditions.
Mitigation : Replace acetic acid with amberlyst-15 (solid acid catalyst).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the phthalazinone core or the pyridine ring, potentially altering the compound’s electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the phthalazinone core, piperazine ring, or pyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs with potentially different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Phthalazin-1(2H)-one Family
The compound shares structural motifs with several derivatives reported in the literature:
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Pharmacological Targets : Unlike Olaparib, which targets PARP via its cyclopropylcarbonyl-piperazine group, the target compound’s pyridinyl-piperazine may favor receptor binding (e.g., α1-AR) .
- Methoxy Positioning: The 7,8-dimethoxy groups on the phthalazinone core differentiate it from A12–A19 (), which have fluorine or methyl substituents. Methoxy groups can enhance hydrogen bonding and metabolic stability .
Piperazine-Containing Analogues in Other Scaffolds
The pyridinyl-piperazine moiety is also present in non-phthalazinone compounds:
Table 2: Comparison with Piperazine Derivatives in Diverse Scaffolds
Key Observations:
- Heterocyclic Diversity: Quinazolinone and pyrido-pyrimidinone derivatives highlight the versatility of piperazine in drug design but differ in target specificity compared to phthalazinones .
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Potential Applications: If the compound exhibits PARP inhibition (like Olaparib), its dimethoxy groups might alter DNA repair pathway selectivity . Alternatively, α1-AR antagonism could position it as a candidate for hypertension or benign prostatic hyperplasia .
Biological Activity
7,8-Dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a phthalazine core with methoxy and piperazine functionalities, suggests diverse biological activities, particularly in pharmacology. This article explores its biological activity, including anti-cancer properties, neuroprotective effects, and interactions with various biological targets.
- Molecular Formula : C20H23N5O3
- Molecular Weight : 381.4 g/mol
- CAS Number : 1282119-17-8
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
-
Anti-Cancer Properties
- The compound has been studied for its ability to inhibit specific protein kinases involved in cell proliferation and survival pathways. This inhibition is crucial for its potential as an anti-cancer agent.
- It has shown promise in targeting kinases associated with various cancers, similar to other compounds like Palbociclib, which is an established CDK inhibitor.
-
Neuroprotective Effects
- Compounds with structural similarities have demonstrated neuroprotective properties. The piperazine group may contribute to this activity by interacting with neurotransmitter systems.
-
Psychiatric Applications
- Given its piperazine moiety, the compound may also possess potential in treating psychiatric disorders, similar to other piperazine derivatives.
The biological activity of this compound is primarily mediated through its interaction with various protein targets:
| Target | Type | Mechanism |
|---|---|---|
| Protein Kinases | Enzyme | Inhibition of cell proliferation |
| Neurotransmitter Receptors | Receptor | Modulation of neurotransmission |
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
-
In Vitro Studies
- In vitro assays demonstrated that the compound effectively inhibits the proliferation of cancer cell lines by targeting specific kinases involved in growth signaling pathways.
-
Animal Models
- Animal studies have shown that the compound exhibits neuroprotective effects in models of neurodegeneration, suggesting its potential for treating conditions like Alzheimer's disease.
-
Comparative Analysis
- A comparative analysis with structurally similar compounds revealed that this compound has distinct pharmacological properties due to its unique methoxy and piperazine substitutions.
Structural Comparisons
To highlight the uniqueness of this compound, a comparison with other related compounds is presented below:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| Palbociclib | Similar piperazine structure | Anti-cancer (CDK inhibitor) | First-in-class drug |
| 4-chloro-phthalazine derivatives | Phthalazine core | Varies (some anti-tumor activity) | Substituent variations lead to diverse activities |
| 6-acetyl-pyrido derivatives | Pyridine integration | Neuroprotective | Different pharmacological profiles |
Q & A
Basic: What are the key synthetic routes for 7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the phthalazinone core via cyclization of substituted phthalic anhydrides or esters under acidic conditions.
- Step 2: Introduction of the piperazine-pyridyl moiety via nucleophilic substitution or reductive amination.
- Step 3: Methoxy group installation using alkylation or demethylation protocols.
Optimization Strategies:
- Temperature Control: Maintain 60–80°C during coupling steps to avoid side reactions .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysts: Use Pd/C or CuI for cross-coupling reactions to improve yield .
- Purity Monitoring: Employ HPLC and ¹H/¹³C NMR to track reaction progress and confirm intermediate purity .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves methoxy, piperazine, and phthalazinone protons/carbons. Aromatic protons in the pyridyl ring appear as distinct doublets (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected at ~435.18 g/mol).
- X-ray Crystallography: Determines 3D conformation, particularly piperazine-pyridyl spatial orientation .
- HPLC: Quantifies purity (>95% required for pharmacological assays) .
Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability) for this compound?
Answer:
Discrepancies may arise from:
- Structural Analogues: Subtle differences in substituents (e.g., chloro vs. methoxy groups) alter receptor binding .
- Purity Issues: Trace solvents (e.g., DMSO) or unreacted intermediates can skew assay results. Validate purity via LC-MS .
- Assay Conditions: Variations in pH, temperature, or cell lines affect activity. Standardize protocols (e.g., use HEK293 cells for GPCR assays) .
- Data Normalization: Compare results against internal controls (e.g., known H1/H4 receptor antagonists) .
Advanced: What strategies are effective for designing selective analogs targeting specific receptors (e.g., H1/H4 histamine receptors)?
Answer:
- Structure-Activity Relationship (SAR) Studies:
- Computational Modeling:
- In Vitro Profiling: Screen analogs against receptor panels (e.g., Eurofins CEREP) to assess off-target effects .
Basic: What functional groups in this compound contribute to its pharmacological activity?
Answer:
- Phthalazinone Core: Acts as a hydrogen-bond acceptor, critical for receptor binding .
- Piperazine-Pyridyl Moiety: Enhances solubility and facilitates interactions with GPCRs (e.g., histamine receptors) .
- Methoxy Groups: Increase lipophilicity, improving blood-brain barrier penetration for CNS-targeted studies .
Advanced: How can researchers evaluate the compound’s stability under physiological conditions?
Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C indicates robustness) .
- pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Metabolic Stability: Use liver microsome assays (human/rat) to identify cytochrome P450-mediated breakdown .
- Light Sensitivity: Conduct accelerated photodegradation studies under UV-Vis light .
Basic: What are the primary pharmacological targets of this compound?
Answer:
- Histamine Receptors: Potent dual H1/H4 receptor antagonism, validated via radioligand displacement assays .
- Neurotransmitter Transporters: Inhibits serotonin reuptake in synaptic terminals (IC₅₀ ~50 nM) .
- Kinase Inhibition: Moderate activity against PI3Kγ (IC₅₀ ~1.2 μM) in cancer cell lines .
Advanced: What biophysical methods are used to study receptor-ligand interactions for this compound?
Answer:
- Surface Plasmon Resonance (SPR): Measures binding kinetics (ka/kd) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC): Quantifies enthalpy changes during binding (ΔH ~ -8.5 kcal/mol for H1) .
- Cryo-EM: Resolves ligand-receptor complexes at near-atomic resolution (e.g., GPCR-β-arrestin interactions) .
- NMR Titration: Tracks chemical shift perturbations in receptor residues upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
